AMP-Acrylate Selectively Inhibits Only the Electrophile-Sensitive Mutant Over Wild-Type DDX3
AMP-acrylate (the analog AMP-acrylamide) is designed to covalently inhibit an engineered electrophile-sensitive (ES) cysteine mutant of DDX3 (S228C) while completely sparing the wild-type (WT) enzyme [1]. Helicase unwinding assays demonstrated that AMP-acrylate inhibited RNA duplex unwinding by DDX3 S228C at concentrations as low as 12.5 μM, whereas DDX3 WT activity remained unaffected under identical conditions [1]. This functional selectivity is a hallmark of the covalent complementarity strategy and a key differentiator from broad-acting inhibitors like RK-33, which does not discriminate between mutant and wild-type forms.
| Evidence Dimension | Selectivity for engineered ES-mutant vs. wild-type enzyme (helicase activity inhibition) |
|---|---|
| Target Compound Data | AMP-acrylate (AMP-acrylamide) inhibits DDX3 S228C helicase activity at 12.5–50 μM |
| Comparator Or Baseline | DDX3 wild-type: No inhibition at equivalent concentrations |
| Quantified Difference | Complete functional selectivity (active vs. inactive) conferred by the S228C point mutation |
| Conditions | In vitro RNA duplex unwinding assay using purified recombinant DDX3 WT and DDX3 ES (S228C) proteins |
Why This Matters
This on-target selectivity enables researchers to attribute observed biological effects exclusively to the designated ES-DEAD-box protein of interest, a capability unavailable with any pan-ATPase or pan-DEAD-box inhibitor.
- [1] Barkovich, K.J., Moore, M.K., Hu, Q. & Shokat, K.M. Chemical genetic inhibition of DEAD-box proteins using covalent complementarity. Nucleic Acids Research, 46(17), 8689–8699 (2018). DOI: 10.1093/nar/gky706. View Source
